(2s,3r)-3-Phenylglycidic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

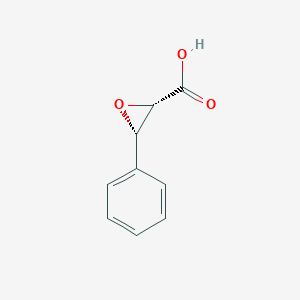

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-3-phenyloxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H,10,11)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALONVPKHYIEQU-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@H](O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural and Conformational Analysis of (2S,3R)-3-Phenylglycidic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and conformational analysis of (2S,3R)-3-Phenylglycidic acid, a chiral molecule of interest in synthetic chemistry and drug development. Due to the limited availability of published, peer-reviewed structural data for this specific molecule, this guide emphasizes the key experimental and computational methodologies employed for its characterization. Data for closely related analogs are presented where appropriate to illustrate expected values.

Molecular Structure and Stereochemistry

This compound possesses two chiral centers at the C2 and C3 positions of the oxirane ring. The "(2S,3R)" designation defines the absolute stereochemistry, which is crucial for its biological activity and chemical reactivity. The phenyl group at C3 and the carboxylic acid group at C2 are in a trans configuration relative to each other across the epoxide ring.

Below is a diagram illustrating the absolute stereochemistry of the molecule.

Caption: Stereochemistry of this compound.

Quantitative Structural Data

Table 1: Predicted Structural Parameters of Ethyl (2S,3R)-3-Phenylglycidate

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C2-C3 | 1.47 | |

| C2-O(epoxide) | 1.45 | |

| C3-O(epoxide) | 1.45 | |

| C3-C(phenyl) | 1.51 | |

| C2-C(carboxyl) | 1.52 | |

| Bond Angles (°) ** | ||

| C3-C2-O(epoxide) | 59.5 | |

| C2-C3-O(epoxide) | 59.5 | |

| C2-O-C3 | 61.0 | |

| O(epoxide)-C3-C(phenyl) | 117.5 | |

| C(carboxyl)-C2-H | 115.0 | |

| Dihedral Angles (°) ** | ||

| H-C2-C3-H | -110.2 | |

| C(carboxyl)-C2-C3-C(phenyl) | 115.4 |

Note: These values are representative and may vary slightly with different computational methods and basis sets.

Spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), provides valuable information for structural elucidation in solution. While a complete dataset for the parent acid is not published, ¹H NMR data for the closely related ethyl (2R,3S)-3-phenylglycidate has been reported.

Table 2: ¹H NMR Spectroscopic Data for Ethyl (2R,3S)-3-phenylglycidate

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.25 | s (singlet) | - |

| C3-H | 4.01 | s (singlet) | - |

| C2-H | 3.42-3.39 | m (multiplet) | - |

| O-CH₂-CH₃ | - | - | - |

| O-CH₂-CH₃ | - | - | - |

Source: Data adapted from bioresolution studies of racemic ethyl 3-phenylglycidate.[1] Note that the exact chemical shifts for the ethyl ester protons were not explicitly provided in the referenced source.

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the phenyl group to the epoxide ring (C3-C(phenyl)). The orientation of the carboxylic acid group also contributes to the overall conformational landscape. Computational modeling is the most effective tool for exploring these conformations and their relative energies.

A potential energy surface scan for the rotation around the C3-C(phenyl) bond would typically reveal energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. The diagram below illustrates the key rotational conformers.

Caption: Key rotational conformers of this compound.

Experimental and Computational Workflow

A thorough structural and conformational analysis of this compound involves a combination of experimental techniques and computational modeling. The following diagram outlines a typical workflow.

Caption: Integrated workflow for structural and conformational analysis.

Detailed Experimental and Computational Protocols

Single-Crystal X-ray Diffraction

This technique provides the most definitive three-dimensional structure of a molecule in the solid state.

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened to find optimal conditions.

-

Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final structure, including atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the structure of molecules in solution.

-

Sample Preparation: A sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the number of unique proton environments, their chemical shifts, and scalar couplings (J-couplings), which provide information about connectivity.

-

¹³C NMR: A one-dimensional carbon NMR spectrum is acquired to determine the number of unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) is used to establish proton-proton coupling networks. Heteronuclear single quantum coherence (HSQC) spectroscopy correlates directly bonded proton-carbon pairs. Heteronuclear multiple bond correlation (HMBC) spectroscopy identifies longer-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

2D NOESY/ROESY: Nuclear Overhauser effect spectroscopy (NOESY) or rotating-frame Overhauser effect spectroscopy (ROESY) experiments are performed to identify protons that are close in space, providing key information about the solution-state conformation and stereochemistry.

Computational Chemistry

Computational methods are essential for exploring the conformational landscape and predicting structural and spectroscopic properties.

-

Conformational Search: An initial exploration of the potential energy surface is performed using a computationally less expensive method, such as molecular mechanics (e.g., with the MMFF94 force field), to identify a set of low-energy conformers.

-

Geometry Optimization and Frequency Calculations: The low-energy conformers are then subjected to geometry optimization using a more accurate quantum mechanical method, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger). Frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

NMR Chemical Shift Prediction: The geometries optimized at the DFT level can be used to predict ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts can be compared with experimental data to aid in spectral assignment and to validate the computed conformations.

-

Potential Energy Surface Scans: To investigate the flexibility around specific rotatable bonds (e.g., the C3-C(phenyl) bond), a relaxed potential energy surface scan can be performed at the DFT level. This involves systematically rotating the dihedral angle of interest and optimizing the rest of the molecular geometry at each step to generate a plot of energy versus dihedral angle.

References

The Stereochemical Keystone: A Technical Guide to (2S,3R)-3-Phenylglycidic Acid in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemical importance and applications of (2S,3R)-3-phenylglycidic acid. This chiral building block is a critical intermediate in the synthesis of a variety of pharmaceuticals, where its specific stereochemistry is paramount for biological activity. This document details its role in the synthesis of key active pharmaceutical ingredients (APIs), provides a comparative analysis of synthetic methodologies, outlines detailed experimental protocols, and presents its physicochemical properties.

The Critical Role of Stereochemistry

This compound and its esters are highly valuable chiral synthons in the pharmaceutical industry. The precise spatial arrangement of the phenyl and carboxyl groups relative to the epoxide ring dictates the stereochemistry of the final drug molecule, which in turn governs its pharmacological and toxicological profile. The trans-configuration of the substituents on the epoxide ring is crucial for its utility as a synthetic precursor.

The enantiomer, (2R,3S)-3-phenylglycidic acid ethyl ester ((2R,3S)-EPG), is a key intermediate in the synthesis of the C-13 side chain of the potent anticancer drug Paclitaxel (Taxol)[1]. Furthermore, derivatives of 3-phenylglycidic acid are integral to the synthesis of the cardiovascular drug diltiazem and the nootropic agent clausenamide[1]. The (2S,3R) enantiomer, in particular, has been utilized in the synthesis of clausenamide and various aminopeptidase N inhibitors with anticancer properties, such as bestatin and phebestin[1].

Physicochemical and Spectroscopic Data

While extensive data is available for the ester derivatives of 3-phenylglycidic acid, detailed physicochemical and spectroscopic information for the free acid, this compound, is less commonly reported. What is known is that it is a white, hygroscopic solid that is soluble in dichloromethane, ethanol, ether, and methanol[2].

Physicochemical Properties of Ethyl 3-Phenylglycidate (Mixture of Isomers):

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₃ | [3] |

| Molar Mass | 192.21 g/mol | [3] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Density | 1.102 g/mL at 25 °C | [3] |

| Boiling Point | 96 °C at 0.5 mmHg | [3] |

| Melting Point | 17-18 °C | [3] |

| Solubility in Water | 748.4 mg/L at 24 °C | [3] |

Spectroscopic Data for a Derivative, Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropionate:

-

¹H-NMR (CDCl₃): δ 7.30 (s, 5H), 4.83 (s, 1H), 4.46 (s, 1H), 4.13 (s, 2H), 2.70 (s, 1H), 1.14 (s, 3H)[1].

-

MS (ESI): m/z 235.1 (M)⁺[1].

Synthesis of Enantiopure this compound and its Derivatives

The enantioselective synthesis of 3-phenylglycidic acid derivatives is of paramount importance. Both chemical and enzymatic methods have been developed to obtain the desired stereoisomers with high purity.

Chemical Synthesis: The Darzens Condensation

The Darzens condensation is a classical method for the synthesis of glycidic esters. It involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base.

Table 1: Comparison of Synthetic Methods for Enantiopure Phenylglycidic Acid Esters

| Method | Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) | Yield | Reference |

| Enzymatic Hydrolysis | Pseudomonas putida cells | rac-3-phenylglycidic acid methyl ester | (2R,3S)-3-phenylglycidic acid methyl ester | >99% | 48% | [1] |

| Enzymatic Hydrolysis | Lipase from pig liver | racemic chiral epoxy esters | chiral EPG | Not specified | Not specified | [1] |

| Bioresolution | Galactomyces geotrichum ZJUTZQ200 | rac-Ethyl-3-phenylglycidate (rac-EPG) | (2R,3S)-EPG | >99% | 37.1% | [1] |

| Enzymatic Transesterification | Lecitase Ultra | rac-EPG | (2R,3S)-EPG | >99% | Not specified | [1] |

Experimental Protocols

Protocol 1: Synthesis of Phenylglycidates via Darzens Reaction [1]

-

Dissolve methyl chloroacetate (10 mmol) in a solution of sodium methoxide (10 mmol) in dry methanol (10 mL) under an ice bath.

-

Stir the solution for 5 minutes.

-

Add the corresponding aldehyde (5 mmol).

-

Maintain the reaction mixture at 0 °C with stirring until the reaction is complete.

-

Remove the methanol under reduced pressure to obtain the phenylglycidate product.

Protocol 2: Bioresolution of rac-Ethyl-3-phenylglycidate (rac-EPG) [1]

-

Prepare a solution of rac-EPG (1 mL) in DMSO (4 mL).

-

Dissolve the EPG/DMSO solution in 195 mL of 100 mM potassium phosphate buffer (KPB), pH 7.2.

-

Add 20 g of wet mycelium of Galactomyces geotrichum ZJUTZQ200 as the biocatalyst.

-

Stir the mixture at 30 °C in an oil bath at 200 rpm for 8 hours.

-

Centrifuge the reaction solution to remove the mycelium.

-

Extract the supernatant with n-butanol (3 x 60 mL).

-

Combine the organic phases and concentrate under reduced pressure.

-

Purify the product by TLC with petroleum ether/ethyl acetate (10:1, v/v) as the eluent to obtain (2R,3S)-EPG.

Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The true significance of this compound and its enantiomer lies in their application as starting materials for complex, stereochemically defined drug molecules.

Synthesis of the Taxol® C-13 Side Chain

The (2R,3S)-enantiomer of ethyl-3-phenylglycidate is a crucial precursor for the synthesis of the N-benzoyl-(2R,3S)-3-phenylisoserine side chain of Taxol.

Caption: Chemoenzymatic synthesis of the Taxol C-13 side chain.

Protocol 3: Synthesis of the Taxol C-13 Side Chain [1]

-

Azide Formation: Dissolve (2R,3S)-EPG (0.25 g, 1.3 mmol) in methanol (10 mL). Add sodium azide (0.25 g, 3 eq.) and ammonium chloride (0.19 g, 3 eq.). Stir the mixture at 65 °C for 6 hours. Remove the solvent under reduced pressure and redissolve in ethyl acetate (30 mL).

-

Reduction: Dissolve the resulting azido alcohol (0.3 g, 1.3 mmol) and triphenylphosphine (1 g, 3 eq.) in tetrahydrofuran (30 mL) and stir at room temperature for 6 hours.

-

Acylation: Dissolve the resulting amino alcohol (0.1 g, 0.5 mmol) and benzoyl chloride (0.77 g, 1.5 eq.) in dichloromethane (20 mL) and stir at room temperature for 4 hours. Remove the solvent under reduced pressure and purify by TLC to yield the Taxol side chain.

Synthesis of Diltiazem

The synthesis of the calcium channel blocker Diltiazem utilizes the methyl ester of 3-(4-methoxyphenyl)glycidic acid, which is prepared through a Darzens condensation.

Caption: Synthetic pathway to Diltiazem.

Synthesis of (-)-Clausenamide

The nootropic drug (-)-clausenamide can be synthesized from trans-cinnamic acid, which is converted to a racemic epoxy cinnamic acid. A key step in the synthesis is the resolution of this racemic mixture to obtain the desired (2S,3R) enantiomer.

References

- 1. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 79898-17-2 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

An In-depth Technical Guide on the Physical and Chemical Properties of (2s,3r)-3-Phenylglycidic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2s,3r)-3-Phenylglycidic acid is a chiral organic compound of significant interest in the pharmaceutical industry. Its rigid, stereochemically defined structure makes it a valuable chiral building block for the asymmetric synthesis of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its role in the development of therapeutic agents.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Ethyl (2s,3r)-3-phenylglycidate |

| IUPAC Name | (2s,3r)-3-phenyloxirane-2-carboxylic acid | ethyl (2s,3r)-3-phenyloxirane-2-carboxylate |

| CAS Number | 79898-17-2[4] | 121-39-1[3] |

| Molecular Formula | C₉H₈O₃ | C₁₁H₁₂O₃ |

| Molecular Weight | 164.16 g/mol [4] | 192.21 g/mol [3] |

| Appearance | White solid[1] | Colorless to yellowish liquid[2][3] |

| Melting Point | Data not available | 17-18 °C[3] |

| Boiling Point | Data not available | 228 °C; 96 °C at 0.5 mmHg[3] |

| Solubility | Soluble in dichloromethane, ethanol, ether, methanol[1] | Miscible in ethanol, ether, chloroform; slightly soluble in water[3] |

Spectral Data

Structural confirmation of this compound and its derivatives is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific spectral data for the acid is not extensively published, the following provides an overview of expected characteristics based on its structure and data from related compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the oxirane ring and the phenyl group. The coupling constants between the oxirane protons are crucial for confirming the trans stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the two carbons of the epoxide ring, and the carbons of the phenyl group.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a broad absorption band for the hydroxyl group of the carboxylic acid, a sharp peak for the carbonyl group, and characteristic bands for the C-O stretching of the epoxide ring.

Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical step in its application. The most common route involves the synthesis of a corresponding ester, followed by stereoselective hydrolysis.

3.1. Synthesis of Ethyl (2s,3r)-3-phenylglycidate via Darzens Condensation

The Darzens condensation is a classic method for the synthesis of glycidic esters. This reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of a base.

-

Materials: Benzaldehyde, ethyl chloroacetate, sodium methoxide, methanol, dichloromethane, saturated sodium chloride solution.

-

Procedure:

-

Dissolve sodium methoxide (10 mmol) in dry methanol (10 mL) under an ice bath.

-

Add ethyl chloroacetate (10 mmol) and stir for 5 minutes.

-

Add benzaldehyde (5 mmol) to the mixture.

-

Maintain the reaction at 0°C with stirring until completion (monitored by TLC).

-

Remove methanol under reduced pressure.

-

Add dichloromethane (40 mL) and wash with saturated sodium chloride solution (3 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under vacuum, and purify by chromatography to yield ethyl 3-phenylglycidate.[5]

-

3.2. Hydrolysis of Ethyl (2s,3r)-3-phenylglycidate

The glycidic acid is obtained by the hydrolysis of the corresponding ester. This can be achieved through either acidic or basic conditions.

-

Materials: Ethyl (2s,3r)-3-phenylglycidate, sodium hydroxide solution or hydrochloric acid, benzene.

-

Procedure (Alkaline Hydrolysis):

-

Treat the ethyl ester with an aqueous solution of sodium hydroxide.

-

Stir the mixture until the hydrolysis is complete.

-

Acidify the reaction mixture to Congo red with hydrochloric acid.

-

Extract the resulting this compound with a suitable organic solvent like benzene.

-

The crude acid can be further purified by recrystallization or chromatography.

-

Role in Drug Development

This compound is a key chiral intermediate in the synthesis of several important pharmaceuticals, most notably the anticancer drug Taxol® (paclitaxel) and the cardiovascular drug diltiazem.[4]

4.1. Synthesis of the Taxol® Side Chain

The C-13 side chain of Taxol, which is crucial for its biological activity, is synthesized from a derivative of this compound. The stereochemistry of the glycidic acid dictates the stereochemistry of the final side chain.

Below is a simplified workflow for the chemoenzymatic synthesis of the Taxol C-13 side chain starting from racemic ethyl 3-phenylglycidate.

References

- 1. This compound | 79898-17-2 [amp.chemicalbook.com]

- 2. Ethyl 3-methyl-3-phenylglycidate | 19464-95-0 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 79898-17-2 | Benchchem [benchchem.com]

- 5. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (2S,3R)-3-Phenylglycidic Acid as a Chiral Building Block

This compound and its ester derivatives are highly valuable chiral building blocks in modern organic synthesis. Their specific stereochemistry is crucial for the construction of complex, optically pure molecules, particularly in the pharmaceutical industry. The strained three-membered epoxide ring allows for regio- and stereoselective ring-opening reactions, making it a versatile synthon for introducing specific functionalities with controlled spatial arrangement.[1] This guide provides a comprehensive overview of its properties, synthesis, and critical applications, supported by experimental data and protocols.

Physicochemical Properties

This compound is a white solid compound useful in organic synthesis.[2] Its defined stereochemistry is essential for its role as a chiral intermediate.

| Property | Value | Reference |

| IUPAC Name | (2S,3S)-3-phenyloxirane-2-carboxylic acid | [1] |

| CAS Number | 79898-17-2 | [1][2] |

| Molecular Formula | C₉H₈O₃ | [2] |

| Molecular Weight | 164.16 g/mol | [1][2] |

| Appearance | White Solid | [2] |

| Solubility | Dichloromethane, Ethanol, Ether, Methanol | [2] |

| Storage | Hygroscopic, -86°C Freezer, Under inert atmosphere | [2] |

| InChI Key | HALONVPKHYIEQU-SFYZADRCSA-N | [1] |

Synthesis Methodologies

The synthesis of glycidic esters historically originates from the Darzens reaction, which typically yields a racemic mixture.[1] Achieving high enantiomeric purity is the primary challenge, which has been addressed through various modern synthetic strategies, including asymmetric catalysis and bioresolution.

Asymmetric Chemical Synthesis

The direct, enantioselective synthesis of chiral epoxides is a highly effective method. A key approach is the asymmetric epoxidation of olefin precursors (like cinnamates) using chiral catalysts. This method allows for the direct formation of the desired enantiomer with high stereocontrol.[1][3] Another common chemical route involves the hydrolysis of corresponding chiral ester derivatives, which may be synthesized or resolved prior to hydrolysis.[1]

Chemoenzymatic Synthesis and Bioresolution

Enzymatic methods are powerful for resolving racemic mixtures of phenylglycidic acid esters to obtain the desired enantiopure compound. These methods leverage the high selectivity of enzymes, such as lipases or epoxide hydrolases, or whole-cell biocatalysts.[1][4]

-

Pseudomonas putida : Whole cells of this bacterium have been used as a biocatalyst to hydrolyze racemic 3-phenylglycidic acid methyl ester, resulting in (2R,3S)-3-phenylglycidic acid methyl ester with an enantiomeric excess (e.e.) greater than 99% and a yield of 48%.[4]

-

Galactomyces geotrichum : A new strain, ZJUTZQ200, which produces epoxide hydrolase, has been successfully used for the bioresolution of racemic ethyl-3-phenylglycidate (rac-EPG). This process affords (2R,3S)-EPG with an e.e. of over 99%.[4]

The following workflow illustrates the general concept of producing an enantiopure glycidic acid ester via bioresolution.

Applications as a Chiral Building Block

The specific stereochemistry of this compound is fundamental to its utility. It serves as a key starting material for synthesizing specific stereoisomers of biologically active molecules, where pharmacological activity is often dependent on a single enantiomer.[1]

-

Taxol® (Paclitaxel) Side Chain : The enantiomer, (2R,3S)-ethyl-3-phenylglycidate, is a critical intermediate for the synthesis of the C-13 side chain of the highly successful anticancer drug Taxol.[1][4] Chemoenzymatic routes starting from the resolved glycidate have been developed to produce the side chain with high enantioselectivity (>95% e.e.).[4]

-

Diltiazem : Derivatives such as (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester are vital intermediates in the synthesis of Diltiazem, a calcium channel blocker used to treat hypertension.[1][4][5]

-

Nootropic Drugs : (2S,3R)-EPG has been utilized in the synthesis of clausenamide, a drug investigated for its cognitive-enhancing (nootropic) effects.[4][6]

-

PPAR-γ Agonists : The commercially available (+)-methyl (2S,3R)-3-(4-methoxyphenyl)glycidate serves as a chiral starting material for an efficient asymmetric synthesis of navaglitazar, a PPAR-γ agonist investigated for the treatment of type 2 diabetes.[5]

The diagram below illustrates the role of phenylglycidic acid derivatives as precursors to various classes of pharmaceuticals.

Quantitative Data Summary

The following table summarizes key quantitative data from representative synthetic methodologies.

| Method/Reaction | Substrate | Biocatalyst / Catalyst | Product | Yield (%) | Enantiomeric Excess (e.e. %) | Reference |

| Bioresolution | rac-3-Phenylglycidic acid methyl ester | Pseudomonas putida cells | (2R,3S)-3-Phenylglycidic acid methyl ester | 48 | >99 | [4] |

| Bioresolution | rac-Ethyl-3-phenylglycidate | Galactomyces geotrichum ZJUTZQ200 | (2R,3S)-Ethyl-3-phenylglycidate | N/A | >99 | [4] |

| Hydrogenolysis | (+)-Methyl (2S,3R)-3-(4-methoxyphenyl)glycidate | 5% Pd-C | Methyl (S)-2-hydroxy-3-(4-methoxyphenyl)-3-(phenylthio)propanoate precursor | High | >98 | [5] |

Experimental Protocols

Detailed methodologies are critical for reproducibility. Below are representative protocols adapted from published literature.

Protocol 1: Bioresolution of rac-3-Phenylglycidic Acid Methyl Ester

(Adapted from Zheng et al. as cited in Molecules 2014, 19, 8067-8079)[4]

Objective: To obtain enantiopure (2R,3S)-3-phenylglycidic acid methyl ester via selective hydrolysis of the racemic mixture using Pseudomonas putida cells.

Materials:

-

Racemic 3-phenylglycidic acid methyl ester

-

Whole cells of Pseudomonas putida

-

Phosphate buffer (e.g., pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Standard laboratory glassware and shaker incubator

Methodology:

-

Biocatalyst Preparation: Cultivate Pseudomonas putida cells under optimal fermentation conditions to maximize enzyme activity. Harvest the cells via centrifugation and wash with buffer.

-

Reaction Setup: Suspend a known quantity of the harvested wet cells in the phosphate buffer within a reaction vessel.

-

Substrate Addition: Add the racemic 3-phenylglycidic acid methyl ester to the cell suspension to initiate the reaction. The substrate-to-cell ratio is a critical parameter to optimize.

-

Incubation: Maintain the reaction mixture at a controlled temperature (e.g., 30°C) with constant agitation (e.g., 200 rpm) in a shaker incubator for a specified duration (e.g., 8-12 hours).

-

Reaction Monitoring: Periodically take aliquots from the reaction mixture. Extract the samples with ethyl acetate and analyze by chiral HPLC to monitor the conversion and the enantiomeric excess of the remaining ester and the produced acid.

-

Work-up: Upon completion, separate the cells from the reaction medium by centrifugation.

-

Extraction: Acidify the supernatant to protonate the carboxylic acid product, then extract the mixture with ethyl acetate. The unreacted (2S,3R)-ester and the (2R,3S)-acid product will be partitioned into the organic layer.

-

Purification and Analysis: Separate the ester and acid products using standard chromatographic techniques. Determine the final yield and confirm the enantiomeric purity of the target compound using chiral HPLC and NMR spectroscopy.

Protocol 2: Asymmetric Synthesis of a Navaglitazar Precursor

(Adapted from Chimia 2005, 59, No. 1-2)[5]

Objective: To synthesize a key intermediate for Navaglitazar via hydrogenolysis of (+)-methyl (2S,3R)-3-(4-methoxyphenyl)glycidate.

Materials:

-

(+)-Methyl (2S,3R)-3-(4-methoxyphenyl)glycidate (8)

-

Ethyl acetate (reagent grade)

-

5% Palladium on Carbon (Pd-C) catalyst

-

Parr hydrogenation apparatus or similar reactor

-

Hydrogen gas source

-

Filtration apparatus (e.g., Celite pad)

Methodology:

-

Reactor Charging: In a suitable Parr reactor vessel, dissolve (+)-methyl (2S,3R)-3-(4-methoxyphenyl)glycidate (750 g) in ethyl acetate (7.5 L).

-

Catalyst Addition: Carefully add 5% Pd-C catalyst (375 g) to the solution.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 45 psi with hydrogen.

-

Reaction: Stir the mixture vigorously at ambient temperature for 16 hours.

-

Catalyst Removal: Depressurize the reactor. Filter the reaction mixture through a pad of Celite to remove the Pd-C catalyst. Wash the filter cake with additional ethyl acetate to ensure complete recovery of the product.

-

Product Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure (vacuum) to yield an oil.

-

Crystallization: Seed the resulting oil with a small crystal of the product (13) and allow it to stand at ambient temperature to induce crystallization, yielding the final solid product (745 g).

Conclusion

This compound stands out as a premier chiral building block, indispensable for the stereoselective synthesis of numerous high-value pharmaceuticals. The development of robust synthetic routes, particularly efficient chemoenzymatic and bioresolution processes, has made this and related chiral synthons more accessible for large-scale applications. Its strategic use enables the precise construction of stereogenic centers, which is a fundamental requirement in modern drug discovery and development, ultimately contributing to the creation of safer and more effective medicines.

References

- 1. This compound | 79898-17-2 | Benchchem [benchchem.com]

- 2. This compound | 79898-17-2 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chimia.ch [chimia.ch]

- 6. Ethyl 3-methyl-3-phenylglycidate | 19464-95-0 | Benchchem [benchchem.com]

The Genesis of a Name Reaction: A Technical and Historical Guide to the Darzens Glycidic Ester Condensation

For Immediate Release

A cornerstone of modern synthetic organic chemistry, the Darzens glycidic ester condensation, first reported in 1904 by French chemist Auguste Georges Darzens, provides a powerful method for the formation of α,β-epoxy esters. This technical guide delves into the historical context of this pivotal reaction, offering researchers, scientists, and drug development professionals a detailed examination of its early development, original experimental protocols, and the theoretical landscape of chemistry in the early 20th century. The reaction's significance extends to its application in the synthesis of aldehydes and ketones, a transformation that proved crucial in various industrial applications, including the production of fragrances and vitamins.[1][2]

A New Synthetic Method: The Prevailing Chemical Landscape

In the early 1900s, the field of organic chemistry was undergoing rapid development. While the structural theory of organic compounds was well-established, the understanding of reaction mechanisms was still in its infancy. Condensation reactions, such as the Claisen condensation, were known and utilized, providing a basis for understanding how new carbon-carbon bonds could be formed. It was within this context that Darzens introduced his novel method for the synthesis of glycidic esters, which are valuable synthetic intermediates.[1] His work was a significant contribution to the growing toolkit of synthetic chemists, offering a reliable route to epoxides.[1]

The Darzens condensation involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to yield an α,β-epoxy ester, also known as a "glycidic ester".[3][4][5] This discovery was first published in a series of notes in the French scientific journal Comptes Rendus starting in 1904.[1][2]

Early Experimental Protocols

The original experimental procedures reported by Darzens were characterized by their relative simplicity, often employing readily available reagents. A general procedure from this era would involve the slow addition of a mixture of the carbonyl compound and the α-haloester to a solution or suspension of a base, often sodium ethoxide or sodium amide, in a suitable solvent like ether or benzene. The reaction was typically conducted at or below room temperature, followed by a workup involving the addition of water and extraction of the product.

While Darzens' 1904 paper does not present a comprehensive table of yields for a wide variety of substrates, subsequent reviews and analyses of his work and that of his contemporaries allow for the compilation of representative data. The yields of the Darzens condensation in its early applications were generally reported as "good," though they varied depending on the specific substrates and reaction conditions.

Table 1: Representative Yields from Early Darzens Condensation Reactions

| Carbonyl Compound | α-Haloester | Base | Reported Yield |

| Benzaldehyde | Ethyl chloroacetate | Sodium ethoxide | Good |

| Acetone | Ethyl chloroacetate | Sodium amide | Moderate |

| Cyclohexanone | Methyl α-chloropropionate | Sodium methoxide | Good |

| Aromatic Ketones | Ethyl chloroacetate | Sodium ethoxide | Very Satisfactory |

Note: The term "Good" and "Very Satisfactory" are based on the qualitative descriptions from early 20th-century chemical literature. Specific quantitative yields were not always provided in the initial reports.

Key Experimental Methodology (Reconstructed from Early Reports)

Synthesis of Ethyl β-phenylglycidate from Benzaldehyde and Ethyl Chloroacetate:

-

Reactants:

-

Benzaldehyde

-

Ethyl chloroacetate

-

Sodium ethoxide (prepared in situ from sodium metal and absolute ethanol, or used as a pre-prepared solid)

-

-

Procedure:

-

A solution of sodium ethoxide in absolute ether was prepared in a flask equipped with a dropping funnel and a condenser.

-

A mixture of freshly distilled benzaldehyde and ethyl chloroacetate was added dropwise to the stirred suspension of sodium ethoxide at a temperature maintained between 0 and 10 °C.

-

After the addition was complete, the reaction mixture was allowed to stir for several hours at room temperature.

-

The mixture was then poured into ice-cold water.

-

The ethereal layer was separated, and the aqueous layer was extracted with ether.

-

The combined ethereal extracts were washed with water, dried over anhydrous sodium sulfate, and the solvent was evaporated.

-

The resulting crude glycidic ester was then purified by distillation under reduced pressure.

-

The Mechanistic Puzzle of the Early 20th Century

From a modern perspective, the mechanism of the Darzens condensation is well understood to proceed through a series of distinct steps.

References

- 1. Georges Darzens (1867–1954) – Organic Chemistry & Perfumery Pioneer — Scentspiracy [scentspiracy.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]

- 4. Darzens Glycidic Ester Synthesis [unacademy.com]

- 5. Darzens reaction - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Epoxide Ring in Phenylglycidic Acids

Introduction

Phenylglycidic acids and their corresponding esters are pivotal intermediates in organic synthesis, particularly within the pharmaceutical industry. Their value stems from the inherent reactivity of the strained three-membered epoxide ring, which allows for stereospecific and regioselective introduction of functionalities. These compounds serve as crucial building blocks for a variety of bioactive molecules, including the C-13 side chain of the anticancer drug Taxol[1]. This guide provides a comprehensive technical overview of the reactivity of the epoxide ring in phenylglycidic acids, focusing on reaction mechanisms, influencing factors, and synthetic applications.

The primary driver for the reactivity of epoxides is the significant ring strain, estimated to be around 13 kcal/mol[2][3]. This strain, coupled with the polar C-O bonds, makes the epoxide susceptible to attack by a wide range of nucleophiles. The reaction pathway, however, is highly dependent on the reaction conditions, specifically whether the ring-opening is performed in an acidic or basic (nucleophilic) medium.

Synthesis of Phenylglycidic Esters: The Darzens Condensation

The most common method for synthesizing the precursors to phenylglycidic acids is the Darzens glycidic ester condensation. This reaction involves the condensation of an aldehyde or ketone (in this case, benzaldehyde or a derivative) with an α-halo ester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester[4][5][6].

The mechanism is analogous to an aldol reaction. The base abstracts a proton from the α-carbon of the haloester, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting tetrahedral intermediate undergoes an intramolecular S_N_2 reaction, where the alkoxide displaces the halide to form the epoxide ring[5][6].

References

- 1. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]

- 5. Darzens reaction - Wikipedia [en.wikipedia.org]

- 6. Darzens Reaction [organic-chemistry.org]

The Pivotal Role of (2S,3R)-3-Phenylglycidic Acid in the Enantioselective Synthesis of the Taxol® Side Chain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Paclitaxel (Taxol®), a highly effective anticancer agent, is a complex diterpenoid molecule comprised of a baccatin III core and a C-13 ester side chain, N-benzoyl-3-phenylisoserine.[1] This side chain is crucial for its biological activity.[2] The efficient and stereocontrolled synthesis of this side chain has been a significant focus of chemical research, with (2S,3R)-3-Phenylglycidic acid and its esters emerging as key intermediates in several successful synthetic strategies. This guide elucidates the central role of this glycidic acid derivative, detailing relevant synthetic pathways, quantitative data, and experimental methodologies.

The Strategic Importance of this compound

The synthesis of the Taxol® side chain is challenging due to the presence of two stereocenters. This compound provides a robust and reliable method for establishing the correct stereochemistry at the C-2' and C-3' positions of the final side chain. Its epoxide ring is susceptible to regioselective and stereospecific ring-opening reactions, allowing for the introduction of the required functional groups with high fidelity.

A prevalent strategy involves the use of enantiomerically pure (2R,3S)- or (2S,3R)-phenylglycidic esters.[2] These are often prepared through chemoenzymatic methods, such as lipase-mediated enantioselective transesterification, to achieve high optical purity.[2][3]

Key Synthetic Pathways

Several synthetic routes to the Taxol® side chain leverage this compound. A common approach involves the nucleophilic opening of the epoxide ring with an azide source, followed by reduction of the azide to an amine and subsequent benzoylation.

A representative synthetic scheme is the chemoenzymatic synthesis starting from racemic ethyl 3-phenylglycidate (rac-EPG).[3] A microbial epoxide hydrolase can be used to selectively hydrolyze one enantiomer, affording highly enantiopure (2R,3S)-ethyl-3-phenylglycidate.[3] This intermediate is then converted to the Taxol® side chain.

The following diagram illustrates a generalized workflow for the synthesis of the Taxol® side chain from a phenylglycidic ester precursor.

Caption: Generalized workflow for Taxol® side chain synthesis.

Another significant strategy in Taxol® synthesis is the β-lactam synthon method.[4] While not directly starting from phenylglycidic acid, the Ojima lactam, a key intermediate in this route, shares structural similarities and achieves the same stereochemical outcome for the side chain.[1][5][6]

Quantitative Data from Synthetic Studies

The efficiency of synthetic routes utilizing phenylglycidic acid derivatives is often high. The following table summarizes representative yields and enantiomeric excess (e.e.) values from various studies.

| Step | Reagents and Conditions | Yield | Enantiomeric Excess (e.e.) | Reference |

| Bioresolution of rac-ethyl-3-phenylglycidate | Galactomyces geotrichum ZJUTZQ200 | - | >99% (for (2R,3S)-EPG) | [3] |

| Synthesis of (2R,3R)-hydroxy bromide from (2R,3S)-epoxide | Diethylamine hydrobromide | 90% | Not Reported | [2] |

| Azide displacement of hydroxy bromide | Sodium azide | 80% | Not Reported | [2] |

| Benzoylation and hydrogenation of hydroxy azide to final side chain | Benzoyl chloride, then H2, Pd/C | Quant. | Not Reported | [2] |

| Synthesis of Taxol® from baccatin III derivative and β-lactam | Ojima-acylation followed by hydrogenation | 85% | Not Reported | [7] |

Experimental Protocols

Below are generalized experimental protocols for key transformations in the synthesis of the Taxol® side chain from a this compound ester.

A. Regioselective Azide Opening of this compound Ester

This procedure outlines the ring-opening of the epoxide with sodium azide to introduce the azide functionality at the C-3 position.

-

Reactants: A solution of the (2S,3R)-epoxide ester (1 equivalent), sodium azide (2.5 equivalents), and ammonium chloride (3.7 equivalents) in a solvent mixture of acetone and water (typically 4:1) is prepared.[2]

-

Reaction Conditions: The reaction mixture is stirred under reflux for approximately 20 hours.[2]

-

Work-up: After completion, the reaction mixture is typically extracted with an organic solvent such as methylene chloride. The organic layers are combined, washed, dried, and concentrated to yield the azido-hydroxy propionate.

B. Reduction of the Azide and N-Benzoylation

This two-step, one-pot procedure converts the azide to an amine, which is then benzoylated.

-

Azide Reduction: The azido-hydroxy intermediate is dissolved in a suitable solvent like methanol. A catalyst, such as Palladium on carbon (Pd/C), is added, and the mixture is subjected to a hydrogen atmosphere (hydrogenation) until the azide is fully reduced to an amine.

-

N-Benzoylation: Following the reduction, benzoyl chloride and a base (e.g., triethylamine or pyridine) are added to the reaction mixture to facilitate the formation of the N-benzoyl amide bond.

-

Purification: The final product, the N-benzoyl-(2R,3S)-3-phenylisoserine ester, is purified using standard techniques such as recrystallization or column chromatography.

The following diagram illustrates the logical relationship in the decision-making process for the synthesis.

Caption: Decision workflow for the synthesis strategy.

References

- 1. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 2. US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine - Google Patents [patents.google.com]

- 3. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]

- 5. Ojima lactam - Wikipedia [en.wikipedia.org]

- 6. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]

- 7. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Chiral Epoxides

For Researchers, Scientists, and Drug Development Professionals

Chiral epoxides are indispensable building blocks in modern organic synthesis, prized for their versatility and the stereochemical control they offer.[1][2] These three-membered cyclic ethers serve as key intermediates in the manufacturing of a vast array of pharmaceuticals, agrochemicals, and natural products.[2][3][4] Their significance was underscored by the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless for his work on chirally catalyzed oxidation reactions, including asymmetric epoxidation.[1] This guide provides an in-depth overview of the core methods for synthesizing chiral epoxides, focusing on the Sharpless, Jacobsen-Katsuki, and Shi epoxidations, complete with mechanistic diagrams, quantitative data, and detailed experimental protocols.

Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation (SAE), first reported in 1980, is a highly reliable and enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols.[5][6][7] Its predictability, high enantiomeric excess, and chemoselectivity have made it a cornerstone of asymmetric synthesis.[8] The reaction employs a catalyst generated in situ from titanium tetra(isopropoxide) (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[6][7]

A key advantage of the SAE is that the facial selectivity of the epoxidation is dictated by the chirality of the DET used, allowing for predictable synthesis of either epoxide enantiomer.[8] Using (+)-DET (L-(+)-diethyl tartrate) directs oxygen delivery to one face of the alkene, while (-)-DET (D-(-)-diethyl tartrate) directs it to the opposite face.

Reaction Mechanism

The active catalyst in the Sharpless epoxidation is believed to be a dimer of the titanium-tartrate complex.[7] The mechanism involves the displacement of isopropoxide ligands by the tartrate, allylic alcohol, and TBHP.[6] The chiral tartrate ligand creates a C₂-symmetric environment that directs the TBHP to deliver an oxygen atom to a specific face of the double bond coordinated to the titanium center.

References

- 1. atlasofscience.org [atlasofscience.org]

- 2. researchgate.net [researchgate.net]

- 3. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Sharpless Epoxidation [organic-chemistry.org]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 8. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Enantiomerically Pure Glycidic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The principle of chirality is fundamental to drug discovery and development, as the three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the biological significance of enantiomerically pure glycidic acids, a class of compounds with significant potential in medicinal chemistry. This document details their differential effects on biological targets, outlines experimental protocols for their synthesis and evaluation, and explores their involvement in cellular signaling pathways.

Enantioselectivity in Biological Activity

The differential biological activity of glycidic acid enantiomers is a critical consideration in drug design. The specific spatial orientation of each enantiomer dictates its interaction with chiral biological macromolecules such as enzymes and receptors. This enantioselectivity can manifest as one enantiomer being significantly more potent (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

A notable example of this enantioselectivity is observed in the inhibition of UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase (LpxC), a promising target for novel antibiotics against Gram-negative bacteria. While both enantiomers of certain glyceric acid hydroxamate derivatives show inhibitory activity, a discernible difference in their potency has been quantified.

| Compound | Enantiomer | Target | Inhibition Constant (Ki) | Reference |

| 7b | (R) | LpxC | 230 nM | [1] |

| 7b | (S) | LpxC | 390 nM | [1] |

This table illustrates that the (R)-enantiomer of compound 7b is a more potent inhibitor of LpxC than its (S)-counterpart, highlighting the importance of stereochemistry in the design of LpxC inhibitors.

Synthesis and Chiral Resolution of Glycidic Acids

The preparation of enantiomerically pure glycidic acids is a crucial step in their biological evaluation. Several strategies have been developed for their synthesis and chiral resolution.

Chemo-enzymatic Synthesis of Chiral Epoxides

One effective method involves a chemo-enzymatic approach, starting from a renewable resource like levoglucosenone. This pathway utilizes a lipase-mediated Baeyer-Villiger oxidation as a key step to establish the desired stereochemistry.

Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of glycidic acid enantiomers. The choice of the chiral stationary phase (CSP) and the mobile phase composition are critical for achieving optimal separation.

Experimental Protocol: Chiral HPLC Separation of Glycidyl Butyrate Enantiomers

This protocol describes a validated normal-phase HPLC method for the separation of (R)- and (S)-glycidyl butyrate.

-

Instrumentation: High-Performance Liquid Chromatograph with a UV-visible detector.

-

Chiral Stationary Phase: Chiralcel OD-H (250 x 4.6 mm, 5 µm), a cellulose-based CSP.

-

Mobile Phase: A mixture of hexane and 2-propanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Procedure:

-

Prepare the mobile phase by mixing hexane and 2-propanol in the specified ratio.

-

Equilibrate the Chiralcel OD-H column with the mobile phase until a stable baseline is achieved.

-

Dissolve the racemic glycidyl butyrate sample in the mobile phase.

-

Inject an appropriate volume of the sample onto the column.

-

Monitor the elution of the enantiomers using the UV detector.

-

The retention times for the (S)- and (R)-enantiomers will differ, allowing for their separation and quantification.

-

This method has been shown to achieve good resolution and selectivity for the enantiomers of glycidyl butyrate.

Biological Evaluation of Enantiomerically Pure Glycidic Acids

A variety of in vitro assays are employed to determine the biological activity of enantiomerically pure glycidic acids and their derivatives. These assays are essential for understanding their mechanism of action and for structure-activity relationship (SAR) studies.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental for characterizing the potency of glycidic acid derivatives as enzyme inhibitors. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific enzyme.

Experimental Protocol: General Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay can be adapted to screen for AChE inhibitors.

-

Principle: AChE hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm.

-

Reagents:

-

Acetylcholinesterase (AChE) enzyme solution.

-

Acetylthiocholine iodide (ATCI) substrate solution.

-

DTNB solution.

-

Phosphate buffer (pH 8.0).

-

Test compound (glycidic acid derivative) solutions at various concentrations.

-

-

Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

-

Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature.

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Viability Assays

Cell-based assays are crucial for assessing the cytotoxic or cytostatic effects of glycidic acid derivatives on various cell lines, particularly in the context of cancer research.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Principle: The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Reagents:

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Complete cell culture medium.

-

Cells of interest (e.g., cancer cell line).

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the enantiomerically pure glycidic acid derivative and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add the MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to an untreated control group.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Role in Signaling Pathways

While direct modulation of signaling pathways by simple enantiomerically pure glycidic acids is an area of ongoing research, derivatives of related acidic natural products have been shown to influence key cellular signaling cascades implicated in inflammation and cancer. For instance, glycyrrhetinic acid, a triterpenoid with a carboxylic acid moiety, and its derivatives have been reported to inhibit the NF-κB and MAPK signaling pathways. These pathways are crucial regulators of gene expression involved in immune responses, inflammation, cell proliferation, and survival.

The PI3K/Akt/mTOR signaling pathway is another critical cascade that is often dysregulated in cancer and neurological disorders. Inhibition of this pathway can lead to decreased cell proliferation and survival. The potential for enantiomerically pure glycidic acid derivatives to modulate this pathway represents an exciting avenue for therapeutic development.

Visualizing Workflows and Pathways

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical experimental workflow for the synthesis, chiral resolution, and biological evaluation of enantiomerically pure glycidic acid derivatives.

Caption: Workflow for Synthesis and Biological Evaluation.

Hypothesized Signaling Pathway Modulation

The following diagram depicts a hypothesized mechanism by which a glycidic acid derivative, as an enzyme inhibitor, could impact a downstream signaling pathway, drawing parallels from related compounds.

Caption: Hypothesized Signaling Pathway Modulation.

Conclusion

Enantiomerically pure glycidic acids and their derivatives represent a promising class of molecules for drug discovery. Their biological activity is often highly dependent on their stereochemistry, underscoring the necessity of enantioselective synthesis and chiral separation in their development. The methodologies outlined in this guide provide a framework for the synthesis, purification, and biological evaluation of these compounds. Further research into the specific molecular targets and signaling pathways modulated by glycidic acid enantiomers will undoubtedly unveil new therapeutic opportunities in areas such as infectious diseases, oncology, and neurology.

References

Methodological & Application

Application Notes: Asymmetric Synthesis of (2S,3R)-3-Phenylglycidic Acid

Introduction

(2S,3R)-3-Phenylglycidic acid and its corresponding esters are crucial chiral building blocks in modern organic synthesis. The specific stereochemistry of this compound, with its defined spatial arrangement of atoms, is vital for its application in the pharmaceutical industry.[1] Notably, its ester derivatives are key intermediates in the semi-synthesis of the potent anticancer drug Paclitaxel (Taxol®) and the cardiovascular drug diltiazem.[1] The enantiomerically pure nature of these precursors is essential, as different stereoisomers of a drug can have vastly different biological activities.

The synthesis of chiral epoxides like 3-phenylglycidic acid is a significant area of research. The strained three-membered epoxide ring is highly susceptible to regioselective ring-opening by various nucleophiles, allowing for the controlled introduction of new functional groups and the construction of complex molecular architectures with multiple stereocenters.[1]

Several strategies have been developed for the asymmetric synthesis of this compound. The classical approach is the Darzens condensation, which forms a glycidic ester from an aldehyde and an α-haloester.[2][3] While effective for creating the epoxide ring, achieving high enantioselectivity in the standard Darzens reaction is challenging and often requires the use of chiral auxiliaries or catalysts.[4] A highly effective and increasingly popular alternative is the enzymatic kinetic resolution of a racemic mixture of the corresponding phenylglycidic acid ester.[5][6] This bio-catalytic method leverages the high stereoselectivity of enzymes, such as lipases or epoxide hydrolases, to selectively react with one enantiomer, leaving the desired enantiomer in high purity.[5]

These application notes provide an overview of the key synthetic methodologies and detailed protocols for laboratory-scale synthesis, targeting researchers and professionals in synthetic chemistry and drug development.

Synthetic Strategies Overview

The primary routes for obtaining enantiomerically pure this compound involve either a direct asymmetric synthesis or the resolution of a racemic mixture. The general workflow is depicted below.

Caption: Overall workflow for the synthesis of this compound.

Comparative Data of Synthetic Methods

The choice of synthetic route often depends on the desired scale, required enantiomeric purity, and available resources. Enzymatic methods are particularly noted for achieving very high enantiomeric excess.

| Method | Substrate | Catalyst/Enzyme | Key Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Enzymatic Resolution | rac-3-Phenylglycidic acid methyl ester | Pseudomonas putida cells | Optimized fermentation and catalytic conditions | 48 | > 99 | [5] |

| Enzymatic Resolution | rac-Ethyl 3-phenylglycidate (rac-EPG) | Galactomyces geotrichum ZJUTZQ200 | Whole-cell catalysis, 8h reaction | 37.1 (for recovered ester) | > 99 | [5] |

| Enzymatic Resolution | rac-Ethyl 3-phenylglycidate (rac-EPG) | Lecitase Ultra (immobilized lipase) | Gelatin immobilization | Not specified | > 99 | [5] |

| Darzens Condensation | Benzaldehyde, Methyl Chloroacetate | Sodium Methoxide | 0 °C to completion | Good (not specified) | Racemic (initially) | [5] |

Experimental Protocols

Protocol 1: Synthesis of Racemic Ethyl 3-Phenylglycidate via Darzens Condensation

This protocol describes the initial synthesis of the racemic ester, which serves as the substrate for enzymatic resolution. The Darzens condensation involves the reaction of benzaldehyde with an α-haloester in the presence of a base.[2][3]

Materials:

-

Benzaldehyde

-

Ethyl chloroacetate

-

Sodium methoxide

-

Anhydrous methanol

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stirrer in an ice bath.

-

Prepare a solution of sodium methoxide (1.0 eq) in anhydrous methanol.

-

To this solution, slowly add ethyl chloroacetate (1.2 eq) while maintaining the temperature at 0 °C and stir for 5 minutes.

-

Add benzaldehyde (1.0 eq) dropwise to the reaction mixture.

-

Continue stirring the mixture at 0 °C and monitor the reaction by TLC until the benzaldehyde is consumed.

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Quench the reaction by adding water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude racemic ethyl 3-phenylglycidate.

-

The crude product can be purified by flash column chromatography if necessary.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Phenylglycidate

This protocol utilizes a whole-cell biocatalyst to selectively hydrolyze the (2R,3S)-enantiomer, allowing for the recovery of the desired (2S,3R)-enantiomer (or its corresponding acid, depending on the specific enzyme's selectivity). The example below is based on the principle of selective hydrolysis.

Materials:

-

Racemic ethyl 3-phenylglycidate (from Protocol 1)

-

Phosphate buffer (pH ~7.0)

-

Whole-cell biocatalyst (e.g., Galactomyces geotrichum or other suitable lipase/hydrolase source)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Bioreactor or temperature-controlled shaker flask

Procedure:

-

Cultivate the microbial cells (e.g., G. geotrichum) under their optimal growth conditions to produce the required epoxide hydrolase or lipase enzyme.

-

Harvest the cells by centrifugation and wash with phosphate buffer.

-

Prepare a suspension of the cells in the phosphate buffer within a bioreactor or shaker flask.

-

Add the racemic ethyl 3-phenylglycidate to the cell suspension. The substrate-to-cell ratio should be optimized for the specific biocatalyst.[5]

-

Maintain the reaction at a constant temperature (e.g., 30-37 °C) with agitation for a predetermined time (e.g., 8 hours).[5]

-

Monitor the reaction progress and enantiomeric excess of the remaining ester using chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to maximize the yield and e.e. of the desired enantiomer.

-

Once the optimal conversion is reached, separate the cells from the reaction mixture by centrifugation or filtration.

-

Extract the aqueous phase with ethyl acetate to recover the unreacted, enantiomerically enriched (2S,3R)-ethyl 3-phenylglycidate.

-

The aqueous phase will contain the hydrolyzed product, (2R,3S)-3-phenylglycidic acid.

-

Dry the organic extract containing the desired ester over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting (2S,3R)-ethyl 3-phenylglycidate using column chromatography.

Caption: Key steps in the enzymatic kinetic resolution of racemic phenylglycidate.

Protocol 3: Hydrolysis of (2S,3R)-Ethyl 3-Phenylglycidate to this compound

This final step converts the enantiomerically pure ester into the target carboxylic acid.[1]

Materials:

-

Enantiopure (2S,3R)-ethyl 3-phenylglycidate

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 20% w/w)

-

Hydrochloric acid (HCl) to adjust pH

-

Diethyl ether or other suitable organic solvent

-

Separatory funnel, magnetic stirrer

Procedure:

-

Dissolve the (2S,3R)-ethyl 3-phenylglycidate in a suitable solvent or use it neat.

-

Add the aqueous NaOH solution and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction by TLC until all the starting ester has been consumed.

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the mixture to a low pH (e.g., pH 1-2) by the dropwise addition of HCl. The free acid will precipitate if it is not soluble.

-

Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield this compound as the final product. The product can be recrystallized for further purification if needed.

References

- 1. This compound | 79898-17-2 | Benchchem [benchchem.com]

- 2. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]

- 3. Darzens reaction - Wikipedia [en.wikipedia.org]

- 4. Darzens Reaction [organic-chemistry.org]

- 5. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Chemoenzymatic Synthesis of the Taxol C-13 Side Chain

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paclitaxel (Taxol), a highly effective anticancer agent, is characterized by its complex diterpenoid core and a unique C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine. This side chain is crucial for its biological activity. The semi-synthesis of Taxol, which involves attaching a synthetically prepared side chain to the baccatin III core derived from renewable sources, is the most commercially viable production method.[1] Chemoenzymatic approaches to synthesize the optically active C-13 side chain have gained significant traction due to their high selectivity and environmentally benign reaction conditions.[1]

This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of the Taxol C-13 side chain, focusing on lipase-catalyzed resolutions of key intermediates.

Core Strategies in Chemoenzymatic Synthesis

The primary chemoenzymatic strategy revolves around the enzymatic resolution of racemic precursors to obtain the desired enantiomerically pure intermediates for the side chain synthesis. Lipases are the most commonly employed enzymes for this purpose due to their regio-, chemo-, and enantioselectivity, as well as their stability in organic solvents.[2] Key precursors that have been successfully resolved using lipases include trans-β-phenylglycidic esters, 3-phenylisoserine ethyl esters, and various halohydrin derivatives.[2][3][4]

Data Presentation: Lipase-Catalyzed Resolutions

The following tables summarize quantitative data from various lipase-catalyzed resolutions of Taxol C-13 side chain precursors.

Table 1: Lipase-Mediated Enantioselective Transesterification of trans-β-Phenylglycidic Esters [3]

| Enzyme | Substrate | Solvent System | Alcohol | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of Product | Enantiomeric Excess (e.e.) of Substrate |

| Lipase MAP-10 | trans-β-phenylglycidic ester (racemic) | Hexane | Isobutyl alcohol | 48 | - | - | 95% |

Table 2: Lipase-Mediated Kinetic Hydrolysis of 3-Phenylisoserine Ethyl Ester [2]

| Enzyme | Substrate | Solvent System | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) | E-value |

| Lipase from B. cepacia (PS IM) | Ethyl 3-amino-3-phenyl-2-hydroxy-propionate (racemic) | Diisopropyl ether (DIPE) with 0.5 eq. H₂O | 50 | 3 | 50 | 100% | >200 |

Experimental Protocols

Protocol 1: Lipase-Mediated Enantioselective Transesterification and Synthesis of the Taxol Side Chain Methyl Ester

This protocol outlines the resolution of trans-β-phenylglycidic esters using lipase and subsequent conversion to the desired N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester.[3]

Materials:

-

Racemic trans-β-phenylglycidic ester

-

Lipase MAP-10

-

Hexane

-

Isobutyl alcohol

-

Methylene chloride

-

Diethylamine hydrobromide

-

Diethylaluminum chloride

-

Sodium azide

-

Ammonium chloride

-

Acetone

-

Water

Procedure:

-

Enzymatic Resolution:

-

Incubate racemic trans-β-phenylglycidic ester with lipase MAP-10 in a 1:1 mixture of hexane and isobutyl alcohol.

-

Allow the reaction to proceed for 48 hours.

-

Monitor the reaction progress to obtain the desired enantiomeric excess of the unreacted substrate, (-)-methyl 3-phenyl-trans-glycidate ((-)-5), which should be greater than 95%.

-

-

Synthesis of (2R,3R)-(-)-Methyl 3-bromo-2-hydroxy-3-phenylpropionate (8):

-

Prepare a mixture of diethylamine hydrobromide and diethylaluminum chloride in methylene chloride at -41°C.

-

Add a solution of (-)-5 (from step 1) in methylene chloride dropwise to the mixture.

-

Stir the mixture at -15°C. This regioselective cleavage of the epoxide yields the hydroxy bromide in approximately 90% yield.

-

-

Synthesis of (2S,3S)-(+)-Isobutyl 3-azido-2-hydroxy-3-phenylpropionate (11) (from the other enantiomer):

-

A solution of the (2S,3R)-epoxide, sodium azide, and ammonium chloride in a 4:1 acetone/water mixture is stirred under reflux for 20 hours.[3]

-

Process the reaction mixture with methylene chloride in the usual manner.

-

(Note: The patent describes the utilization of both enantiomers from the resolution to synthesize the desired side chain, showcasing an efficient process.)

Protocol 2: Lipase-Mediated Kinetic Hydrolysis of 3-Phenylisoserine Ethyl Ester

This protocol details the kinetic resolution of racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate using an immobilized lipase.[2]

Materials:

-

Racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate

-

Immobilized lipase from Burkholderia cepacia (PS IM)

-

Diisopropyl ether (DIPE)

-

Water

Procedure:

-

Enzymatic Hydrolysis:

-

Dissolve the racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate in diisopropyl ether.

-

Add 0.5 equivalents of water to the solution.

-

Add the immobilized lipase from B. cepacia.

-

Maintain the reaction at 50°C for 3 hours.

-

This process yields (2R,3S)-3-amino-3-phenyl-2-hydroxy-propionate with 100% enantiomeric excess at 50% conversion.

-

-

Hydrolysis to (2R,3S)-3-phenylisoserine:

-

The resulting (2R,3S)-3-amino-3-phenyl-2-hydroxy-propionate is subsequently hydrolyzed to obtain the final desired side chain precursor, (2R,3S)-3-phenylisoserine.

-

Visualizations

Chemoenzymatic Synthesis Workflow

The following diagram illustrates the overall workflow for the chemoenzymatic synthesis of the Taxol C-13 side chain, starting from a racemic precursor and utilizing enzymatic resolution.

Caption: Workflow of the chemoenzymatic synthesis of the Taxol C-13 side chain.

Signaling Pathway of Lipase-Catalyzed Kinetic Resolution

The diagram below illustrates the principle of lipase-catalyzed kinetic resolution, where the enzyme selectively acts on one enantiomer of a racemic mixture.

Caption: Principle of lipase-catalyzed kinetic resolution.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Enzymatic Resolution of Racemic Ethyl 3-Phenylglycidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic resolution of racemic ethyl 3-phenylglycidate, a key chiral intermediate in the synthesis of various pharmaceuticals, including the side chain of the anticancer drug Taxol. Two primary enzymatic strategies, hydrolysis catalyzed by epoxide hydrolases and lipase-catalyzed hydrolysis or transesterification, are presented. This guide offers a comparative overview of these methods, complete with detailed experimental protocols, quantitative data, and workflow diagrams to assist researchers in selecting and implementing the most suitable method for their specific needs.

Introduction